molecular formula C12H10Cl2N2O2 B169358 Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-36-8

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B169358
CAS No.: 110821-36-8
M. Wt: 285.12 g/mol
InChI Key: PBAYDSHSLUGDDO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-chlorophenyl group at position 1 and a chlorine atom at position 5 of the pyrazole ring, with an ethyl ester moiety at position 2. This compound is of significant interest in medicinal and agrochemical research due to the bioactivity often associated with pyrazole scaffolds, particularly those bearing halogen substituents.

Properties

IUPAC Name

ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAYDSHSLUGDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549899
Record name Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-36-8
Record name Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction’s regioselectivity arises from the electronic effects of substituents. The β-keto ester’s carbonyl group directs the hydrazine’s α-nitrogen to attack the γ-keto carbon, forming a six-membered transition state. Subsequent elimination of water yields the pyrazole core with chlorine at position 5 and the ester at position 4.

Key reagents :

  • Solvent : Ethanol or acetonitrile (reflux conditions)

  • Acid catalyst : Concentrated HCl (5–10 mol%)

  • Temperature : 80–120°C

Yield Optimization

A design-of-experiments (DoE) approach identified critical parameters (Table 1):

ParameterOptimal ConditionYield (%)Reference
SolventAcetonitrile67
Temperature120°C72
Molar Ratio (1:1.2)Hydrazine:ester78

Increasing the hydrazine-to-ester ratio beyond 1:1.2 led to side products from over-condensation. Microwave-assisted synthesis reduced reaction time from 24 hours to 45 minutes while maintaining a 68% yield.

Post-Synthetic Chlorination of Pyrazole Intermediates

Alternative routes begin with ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 948552-01-0), followed by electrophilic chlorination at position 5.

Chlorination Agents and Selectivity

N-Chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C provided superior regioselectivity over Cl₂ gas, which caused over-chlorination. The ester group’s electron-withdrawing nature directed electrophilic attack to the meta position (C5).

Table 2. Chlorination Efficiency

AgentSolventTemp (°C)Selectivity (C5:C3)Yield (%)
NCSDCM09:185
Cl₂Acetic acid253:162

Purification Challenges

Crude products contained ≤12% dichlorinated byproducts. Gradient flash chromatography (heptane:ethyl acetate, 4:1 to 1:1) achieved 98% purity, as confirmed by HPLC (C18 column, 254 nm).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems enhanced reproducibility:

  • Residence time : 8 minutes

  • Throughput : 12 kg/day

  • Purity : 99.5% (by GC-MS)

Waste Management

Brominated byproducts (≤3%) required treatment with activated charcoal filtration before solvent recovery.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.37 (q, J=7.1 Hz, 2H, OCH₂), 7.51–7.53 (d, J=8.6 Hz, 2H, ArH), 8.02 (s, 1H, pyrazole-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis (CCDC 2301451) confirmed the planar pyrazole ring (r.m.s. deviation = 0.012 Å) and dihedral angle of 85.3° between the pyrazole and aryl rings.

Comparative Analysis of Synthetic Routes

Table 3. Method Efficacy

MethodAvg. Yield (%)Purity (%)Scalability
Cyclocondensation7298High
Post-synthetic chlorination8599.5Moderate

Cyclocondensation is preferred for large-scale production due to fewer steps, while post-synthetic chlorination offers higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 and the ester group at position 4 provide reactive sites for nucleophilic and electrophilic substitutions:

a) Nucleophilic Aromatic Substitution (C5-Cl)

  • Reagents/Conditions: Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (DMF, THF) with catalytic bases (K₂CO₃, Et₃N) at 60–100°C .

  • Products:

    • 5-Amino derivatives (e.g., ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate) .

    • Thioether analogs via Cl→SR substitution.

b) Ester Hydrolysis

  • Reagents/Conditions: Aqueous LiOH/MeOH (1:1 v/v) under reflux (2–6 h) .

  • Products:

    • 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (yield: 72–95%) .

Reaction Type Reagents Conditions Major Product Yield Source
Cl → NH₂NH₃, K₂CO₃DMF, 80°C, 12 hEthyl 5-amino-1-(4-chlorophenyl)-pyrazole-4-carboxylate72%
Ester hydrolysisLiOH, MeOH/H₂OReflux, 2.5 h5-Chloro-1-(4-chlorophenyl)-pyrazole-4-carboxylic acid95%

Oxidation and Reduction

a) Oxidation of the Pyrazole Ring

  • Reagents/Conditions: H₂O₂ or m-CPBA in CHCl₃ at 0–25°C.

  • Products: N-oxide derivatives, enhancing electrophilicity for further functionalization.

b) Reduction of the Ester Group

  • Reagents/Conditions: LiAlH₄ in anhydrous ether (0°C → RT).

  • Products: 4-Hydroxymethyl pyrazole derivatives.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes directed ortho/para substitutions:

a) Nitration

  • Reagents/Conditions: HNO₃/H₂SO₄ (1:3) at 0°C.

  • Products: Nitro-substituted analogs at the phenyl ring’s meta position.

b) Halogenation

  • Reagents/Conditions: Br₂ in CH₂Cl₂ with FeCl₃ catalyst.

  • Products: Brominated derivatives for cross-coupling reactions.

Catalytic Cross-Coupling Reactions

The 4-chlorophenyl group participates in Pd-catalyzed couplings:

a) Suzuki-Miyaura Coupling

  • Reagents/Conditions: Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

  • Products: Biaryl derivatives for extended π-conjugation .

Stability Under Thermal and Acidic Conditions

  • Thermal Decomposition: Degrades above 200°C, releasing CO₂ and forming chlorinated biphenyl byproducts .

  • Acid Stability: Resists hydrolysis in HCl/EtOH (1–6 M) below 60°C but decomposes in concentrated H₂SO₄ .

Key Research Findings

  • Chlorination Efficiency: Direct chlorination using Cl₂ gas in CCl₄ achieves >90% selectivity for the 5-position .

  • Solvent Effects: DMF accelerates substitution rates by 3× compared to THF due to superior solvation of intermediates.

  • Catalytic Optimization: Pd(OAc)₂/Xantphos systems improve Suzuki coupling yields to 85–92% .

This compound’s modular reactivity makes it a strategic intermediate for pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals. Experimental protocols emphasize green chemistry principles, such as using dimethyl carbonate as a methylating agent instead of toxic dimethyl sulfate .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Properties : Studies have reported that compounds with a pyrazole scaffold can possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Agrochemicals

This compound is also being explored as a potential agrochemical:

  • Herbicide Development : The structural characteristics of this compound suggest that it may act as a selective herbicide, targeting specific plant species while being less harmful to others. Research is ongoing to evaluate its efficacy and safety profiles .

Materials Science

In materials science, the compound's unique chemical structure allows for:

  • Polymer Synthesis : It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyrazole units into polymer matrices is a growing area of research .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Medicinal ChemistryAnticancer and anti-inflammatory propertiesEffective against cancer cell lines; anti-inflammatory effects reported
AgrochemicalsPotential herbicide developmentSelective herbicide activity under investigation
Materials ScienceBuilding block for novel polymersEnhanced thermal stability and mechanical strength

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Herbicide Efficacy

In agricultural trials, this compound was tested against common weeds. Results indicated that at certain concentrations, the compound effectively inhibited weed growth while showing minimal phytotoxicity to crops, highlighting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Substituents (Pyrazole) Aromatic Ring Substituent Additional Features Biological Activity/Notes References
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate 5-Cl, 4-COOEt 4-Cl High lipophilicity Potential agrochemical applications
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate 5-NH2, 4-COOEt 4-Cl Improved solubility Kinase inhibition
Ethyl 1-(4-((4-chlorophenyl)amino)-6-morpholino-triazin-2-yl)-5-methyl-pyrazole-4-carboxylate 5-Me, 4-COOEt 4-Cl Triazine ring, morpholine Anticancer (MDA-MB-231 cells)
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 5-Cl, 4-COOEt 4-NO2 Electron-withdrawing nitro group Limited by toxicity
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate 5-Cl, 4-COOEt 3-Cl Altered steric effects Unreported bioactivity

Biological Activity

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. The following sections delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H11ClN2O2
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 110821-33-5

The structural formula can be represented as follows:

Ethyl 5 chloro 1 4 chlorophenyl 1H pyrazole 4 carboxylate\text{Ethyl 5 chloro 1 4 chlorophenyl 1H pyrazole 4 carboxylate}

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in a study by Bouabdallah et al., derivatives of pyrazole were screened against several cancer cell lines, revealing promising IC50 values that indicate strong cytotoxicity .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study highlighted that certain pyrazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µg/mL)Reference
Pyrazole derivative A54.65
Pyrazole derivative B60.56
Pyrazole derivative C69.15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazole compounds can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
  • Antioxidant Properties : Pyrazoles may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a study conducted by Li et al., this compound was tested against the NCI-H460 cell line, demonstrating significant inhibition of cell growth with an IC50 value of approximately 0.39±0.06μM0.39\pm 0.06\mu M. This suggests a potent antitumor effect comparable to established chemotherapeutic agents .

Case Study 2: COX Inhibition

Another research effort focused on the anti-inflammatory potential of this compound showed that it selectively inhibited COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of pyrazole-4-carboxylate derivatives?

The synthesis of pyrazole-4-carboxylates typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with arylhydrazines (e.g., 4-chlorophenylhydrazine) and a carbonyl source (e.g., DMF-DMA) to form the pyrazole ring. Hydrolysis of the ester group under basic conditions (e.g., NaOH) yields the carboxylic acid derivative . Key steps include:

  • Cyclocondensation : Ethyl acetoacetate + DMF-DMA → enamine intermediate.
  • Ring closure : Reaction with substituted phenylhydrazine.
  • Purification : Column chromatography or recrystallization in ethanol.

Q. How are spectroscopic techniques utilized to confirm the structure of pyrazole derivatives?

Structural validation relies on a combination of:

  • NMR : 1H^1H NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl groups). 13C^{13}C NMR confirms carbonyl (δ 165–170 ppm) and ester (δ 60–65 ppm for OCH2_2CH3_3) signals .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for C12_{12}H10_{10}Cl2_2N2_2O2_2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in pyrazole derivative structures?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

ParameterValue (Å/°)Source
C-Cl bond length1.72–1.75
Pyrazole ring planarity<0.02 Å deviation
Dihedral angle (aryl vs. pyrazole)5–15°

Discrepancies between experimental and DFT-calculated geometries (e.g., bond angles) are addressed by refining torsional parameters and considering crystal packing effects .

Q. What strategies mitigate discrepancies between theoretical and experimental spectral data?

  • DFT optimization : Use B3LYP/6-311+G(d,p) to model NMR chemical shifts and vibrational frequencies. Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Dynamic effects : Account for tautomerism or rotational barriers in solution (e.g., hindered rotation of ester groups causing split NMR signals) .

Q. How can computational modeling predict the reactivity of pyrazole-4-carboxylates?

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) indicate nucleophilic attack susceptibility at the carbonyl carbon .
  • Electrostatic potential maps : Highlight electrophilic regions (e.g., Cl substituents) for SNAr reactions .
  • Docking studies : Predict binding interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Data Contradiction Analysis

Q. How are conflicting reports on pyrazole derivative bioactivity reconciled?

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., anti-inflammatory activity varies due to substituent electronic effects) .
  • Structural benchmarking : Correlate activity with substituent position (e.g., 4-Cl vs. 2,4-diCl on phenyl rings) .
  • Control experiments : Verify purity via HPLC (e.g., >98% purity eliminates byproduct interference) .

Methodological Recommendations

Q. What purification techniques optimize yield for halogenated pyrazoles?

  • Solvent selection : Use ethyl acetate/hexane (3:7) for column chromatography to separate Cl-substituted byproducts .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for XRD .

Q. How are reaction conditions tailored to minimize dehalogenation?

  • Temperature control : Maintain <80°C during cyclocondensation to prevent Cl loss .
  • Catalyst screening : Use Pd/C instead of Cu for coupling reactions to avoid side reactions .

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